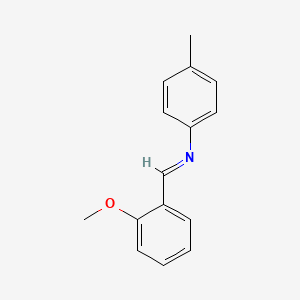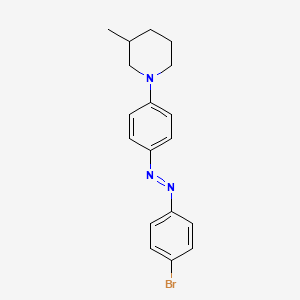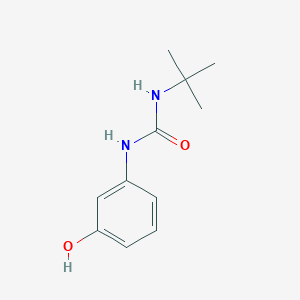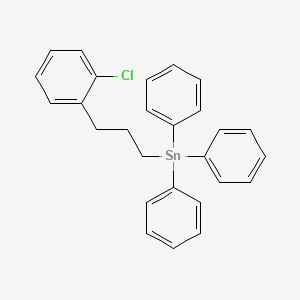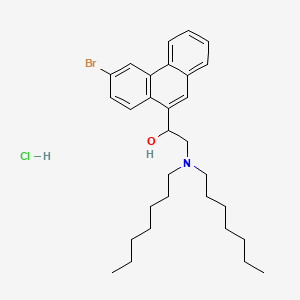
6-Bromo-alpha-(diheptylaminomethyl)-9-phenanthrenemethanol hydrochloride, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol is a complex organic compound characterized by the presence of a brominated phenanthrene ring and a diheptylamino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol typically involves multi-step organic reactions. One common method starts with the bromination of phenanthrene to obtain 6-bromophenanthrene. This intermediate is then subjected to a Grignard reaction with diheptylamine and ethylene oxide to form the final product. The reaction conditions often include:
Bromination: Using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: Utilizing magnesium turnings and diheptylamine in anhydrous ether, followed by the addition of ethylene oxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Formation of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)acetone.
Reduction: Formation of 1-(phenanthren-9-yl)-2-(diheptylamino)ethanol.
Substitution: Formation of 1-(6-substituted phenanthren-9-yl)-2-(diheptylamino)ethanol derivatives.
Scientific Research Applications
1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol involves its interaction with specific molecular targets. The brominated phenanthrene ring can intercalate with DNA, potentially disrupting replication and transcription processes. The diheptylamino group may interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
- 1-(6-Chlorophenanthren-9-yl)-2-(diheptylamino)ethanol
- 1-(6-Fluorophenanthren-9-yl)-2-(diheptylamino)ethanol
- 1-(6-Iodophenanthren-9-yl)-2-(diheptylamino)ethanol
Uniqueness: 1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity.
Properties
CAS No. |
23257-53-6 |
|---|---|
Molecular Formula |
C30H43BrClNO |
Molecular Weight |
549.0 g/mol |
IUPAC Name |
1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C30H42BrNO.ClH/c1-3-5-7-9-13-19-32(20-14-10-8-6-4-2)23-30(33)29-21-24-15-11-12-16-26(24)28-22-25(31)17-18-27(28)29;/h11-12,15-18,21-22,30,33H,3-10,13-14,19-20,23H2,1-2H3;1H |
InChI Key |
RMHGTXQFHHYEST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CCCCCCC)CC(C1=CC2=CC=CC=C2C3=C1C=CC(=C3)Br)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




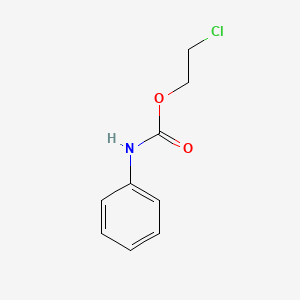
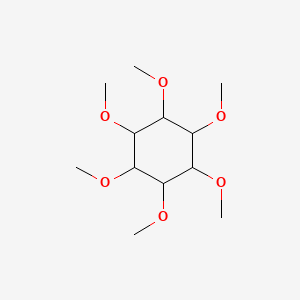
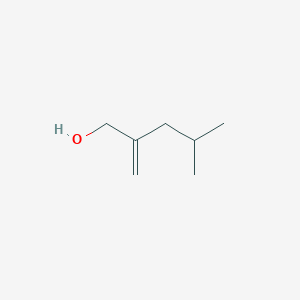

![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)
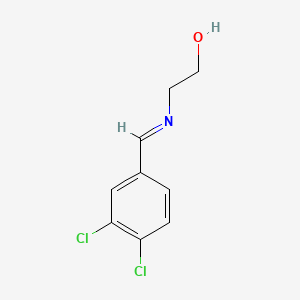
![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)

